molecular formula C22H23FN2 B5701323 1-[(3-Fluorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

1-[(3-Fluorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

Cat. No.: B5701323
M. Wt: 334.4 g/mol
InChI Key: NNLSLGPEMKLVDK-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is a piperazine derivative featuring dual aromatic substituents: a 3-fluorophenylmethyl group at the N1 position and a naphthalen-1-ylmethyl group at the N4 position.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2/c23-21-9-3-5-18(15-21)16-24-11-13-25(14-12-24)17-20-8-4-7-19-6-1-2-10-22(19)20/h1-10,15H,11-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLSLGPEMKLVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Fluorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis, which are efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

1-[(3-Fluorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(3-Fluorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(3-Fluorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit equilibrative nucleoside transporters (ENTs), particularly ENT2, which plays a vital role in nucleotide synthesis and regulation of adenosine function . This inhibition can lead to various biological effects, including modulation of cellular processes and potential therapeutic benefits.

Comparison with Similar Compounds

Table 1: Comparative Receptor Affinity and Physicochemical Properties

Compound R1 Substituent R2 Substituent 5-HT1A Ki (nM) D2 Ki (nM) logP
Target Compound 3-Fluorophenylmethyl Naphthalen-1-ylmethyl Not Reported Not Reported ~2.3
1-(3-Chlorophenyl)-4-(naphthylmethyl) 3-Chlorophenylmethyl Naphthalen-1-ylmethyl N/A N/A ~2.7
NAN-190 2-Methoxyphenyl Phthalimido-butyl 0.6 >1000 ~3.1
trans-8a 3-Methoxyphenyl Cyclohexyl-pyridinyl 0.028 2194 ~3.5

Pharmacological Implications

  • 5-HT1A Receptor Affinity : Fluorine’s electronegativity may enhance hydrogen bonding with serine residues in the 5-HT1A binding site, as seen in trans-8a . However, the naphthalene group’s bulk might reduce affinity compared to smaller substituents like methoxy or phthalimido.
  • Dopamine D2 Receptor Activity : Arylpiperazines with para-substituted phenyl groups (e.g., 1-(4-chlorophenyl)-4-methylpiperazine ) show moderate D2 affinity . The target compound’s naphthalene group may sterically hinder D2 binding, favoring 5-HT1A selectivity.
  • Cytotoxicity : Piperazines with bulky aromatic groups (e.g., 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines ) exhibit cytotoxicity against cancer cells . The naphthalene moiety in the target compound could confer similar properties, though empirical data are lacking.

Biological Activity

1-[(3-Fluorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is a compound of interest due to its potential biological activities. The compound belongs to the piperazine class, which has been extensively studied for various pharmacological properties, including neuroactive and antimicrobial effects. This article delves into the synthesis, biological activity, and relevant case studies surrounding this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluorobenzyl chloride with naphthalen-1-ylmethylpiperazine in the presence of a base. The reaction conditions often include solvent systems like ethanol or dichloromethane, and the process may require purification techniques such as chromatography to isolate the desired product.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties. Below is a summary of key findings:

Antimicrobial Activity

Research has indicated that derivatives of piperazine exhibit significant antimicrobial properties. In one study, compounds similar to this compound were tested against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus0.4–0.8 μg/mL
Escherichia coli0.4–1.6 μg/mL
Pseudomonas aeruginosa>100 μg/mL

These findings suggest that while the compound shows potent activity against certain Gram-positive bacteria, it may be less effective against Gram-negative strains like Pseudomonas aeruginosa.

Neuroactive Properties

Piperazine derivatives are known for their neuroactive effects. Studies have shown that compounds with similar structures can act as serotonin receptor modulators, which may contribute to their anxiolytic and antidepressant effects. For instance, a related compound was found to exhibit significant binding affinity for serotonin receptors, indicating potential therapeutic applications in mood disorders.

Case Studies

A notable case study involved the evaluation of a piperazine derivative in an animal model of anxiety. The compound demonstrated a dose-dependent reduction in anxiety-like behavior as measured by the elevated plus maze test. This suggests that this compound may possess anxiolytic properties worth further investigation.

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives can often be linked to specific structural features. The presence of fluorine in the phenyl ring has been associated with increased lipophilicity and improved receptor binding affinity, enhancing the overall efficacy of these compounds. Additionally, modifications on the naphthalene moiety can further optimize activity against targeted biological pathways.

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